N-Methyl Moxifloxacin Hydrochloride

Antibacterial Activity Minimum Inhibitory Concentration Moxifloxacin Analogs

N-Methyl Moxifloxacin Hydrochloride (CAS 1350716-67-4) is the definitive reference standard for Moxifloxacin EP Impurity F. Its unique N-methyl substitution on the diazabicyclononane ring differentiates it from other Moxifloxacin impurities, ensuring accurate chromatographic identification and quantification. Essential for HPLC/UPLC method development, ANDA submissions, batch release testing, and forced degradation studies. Only this certified impurity provides regulatory compliance and reproducible data. Request pricing and availability for your QC/analytical workflow today.

Molecular Formula C22H27ClFN3O4
Molecular Weight 451.923
CAS No. 1350716-67-4
Cat. No. B583886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Moxifloxacin Hydrochloride
CAS1350716-67-4
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-methyl-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Hydrochloride; 
Molecular FormulaC22H27ClFN3O4
Molecular Weight451.923
Structural Identifiers
SMILESCN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
InChIInChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1
InChIKeySOXNUCVGASNEEU-LWHGMNCYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Moxifloxacin Hydrochloride (CAS 1350716-67-4): Definition, Identity, and Primary Context for Procurement


N-Methyl Moxifloxacin Hydrochloride (CAS 1350716-67-4) is the N-methylated analog of the fourth-generation fluoroquinolone antibiotic Moxifloxacin . It is structurally defined as 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, with a molecular weight of 451.92 g/mol . The compound is officially recognized as Moxifloxacin EP Impurity F in the European Pharmacopoeia and is a critical analytical reference standard for pharmaceutical quality control [1]. It is supplied as a pale beige to yellow solid for research and development use only .

Why Substituting N-Methyl Moxifloxacin Hydrochloride with Alternative Moxifloxacin Impurities or Analogs is Scientifically Invalid


Generic substitution fails because N-Methyl Moxifloxacin Hydrochloride possesses a distinct chemical identity defined by a specific N-methyl substitution on the diazabicyclo-nonane ring, which differentiates it from all other Moxifloxacin-related impurities [1]. This structural modification alters the compound's physicochemical properties, chromatographic behavior, and potentially its pharmacological profile . While structurally similar, other impurities such as the N-(3-oxobutyl) analog (1) or the N-hydroxy analog (2) exhibit different antibacterial activities, with the former being comparable to Moxifloxacin and the latter showing decreased activity (p < 0.05) [2]. Therefore, in any analytical or research context requiring the specific N-methylated impurity, substitution with a different Moxifloxacin analog or impurity compromises experimental integrity, regulatory compliance, and data comparability.

Quantitative Evidence Differentiating N-Methyl Moxifloxacin Hydrochloride from Closest Comparators and Analogs


Comparative Antimicrobial Efficacy: N-(3-Oxobutyl) vs. N-Hydroxy Moxifloxacin Analogs

In a direct comparative study, N-(3-oxobutyl) moxifloxacin (analog 1) demonstrated in vitro antibacterial activity comparable to moxifloxacin against 50 Gram-negative and 110 Gram-positive strains [1]. Conversely, the N-hydroxy analog (2) exhibited significantly lower activity (p < 0.05) [1]. In an in vivo mouse systemic infection model, analog 1 provided internal protection statistically similar to moxifloxacin (p > 0.05), whereas analog 2 was significantly less effective (p < 0.05) [1]. These data underscore that specific N-modifications critically influence antibacterial potency, highlighting why the N-methyl modification (as in this impurity) is a distinct and non-interchangeable chemical entity.

Antibacterial Activity Minimum Inhibitory Concentration Moxifloxacin Analogs

Structural Basis for Differentiation: Regulatory Identity as Moxifloxacin EP Impurity F

N-Methyl Moxifloxacin Hydrochloride is chemically and regulatorily defined as Moxifloxacin EP Impurity F (or Moxifloxacin Related Compound F) [1]. Its unique IUPAC name is 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride [1]. This exact structural definition, including specific stereochemistry (4aS,7aS), distinguishes it from other moxifloxacin impurities such as the N-(3-oxobutyl) analog, the N-hydroxy analog, or various esters [2]. This official nomenclature is mandated for use in analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1].

Pharmaceutical Impurities Reference Standards Regulatory Compliance

Differentiation by Molecular Weight and Formulation: Hydrochloride Salt vs. Free Base

N-Methyl Moxifloxacin Hydrochloride (CAS 1350716-67-4) is the hydrochloride salt form with a molecular weight of 451.92 g/mol and the molecular formula C22H27ClFN3O4 . This differentiates it from the free base form (CAS 721970-37-2), which has a lower molecular weight of 415.47 g/mol and the formula C22H26FN3O4 . The hydrochloride salt is typically a solid (pale beige to yellow), whereas the free base is often an oily or amorphous substance . The choice between salt and free base impacts solubility, stability, and handling properties in analytical and synthetic workflows .

Chemical Synthesis Physicochemical Properties Salt Form Selection

Optimal Research and Industrial Applications for N-Methyl Moxifloxacin Hydrochloride


Analytical Method Development and Validation for Moxifloxacin API

N-Methyl Moxifloxacin Hydrochloride is the definitive reference standard for developing and validating HPLC or UPLC methods to detect and quantify this specific impurity in Moxifloxacin Active Pharmaceutical Ingredient (API) and finished drug products [1]. Its use is mandated for ANDA submissions to demonstrate method specificity, accuracy, and linearity in accordance with ICH guidelines, as it is the official EP Impurity F [1].

Quality Control and Batch Release Testing of Moxifloxacin Formulations

Pharmaceutical QC laboratories utilize N-Methyl Moxifloxacin Hydrochloride as a primary reference standard for routine batch release testing [1]. It is used to ensure that the level of this specific impurity in commercial batches remains below the regulatory threshold, which is a critical quality attribute for patient safety and drug stability [1].

Forced Degradation Studies to Elucidate Moxifloxacin Degradation Pathways

This compound is used as a marker in forced degradation (stress testing) studies to investigate the chemical stability of Moxifloxacin [1]. By identifying and quantifying the formation of the N-methyl impurity under various stress conditions (e.g., oxidative, thermal, photolytic), researchers can map out degradation pathways and develop stability-indicating methods, which are essential for establishing product shelf life and storage conditions [1].

Pharmacological Research on Moxifloxacin Structure-Activity Relationships (SAR)

In academic and industrial drug discovery, N-Methyl Moxifloxacin Hydrochloride serves as a key analog for SAR studies. While its direct antibacterial activity may differ from the parent drug [2], studying its binding affinity to DNA gyrase or topoisomerase IV, or its cellular uptake and efflux properties, provides valuable insights into the role of the N-methyl group in the pharmacology and potential resistance mechanisms of fluoroquinolones .

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